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Compound of Interest

Compound Name:
4-Chloro-2-methyl-6-(pyrazin-2-

yl)pyrimidine

CAS No.: 1466282-95-0

Cat. No.: B1466916

Get Quote

Executive Summary
In the high-stakes landscape of medicinal chemistry, the 4-chloro-6-(heteroaryl)pyrimidine

scaffold represents a critical "privileged structure." This specific substitution pattern balances

the electrophilic reactivity required for late-stage functionalization (at the C4 position) with the

structural complexity needed for target selectivity (via the C6 heteroaryl moiety). These

derivatives are foundational in the development of kinase inhibitors (e.g., EGFR, VEGFR, PI3K)

and antiviral agents.

This guide provides a technical roadmap for researchers to identify, synthesize, and utilize

these derivatives, moving beyond basic database queries to expert-level structural

interrogation.

Part 1: Structural Analysis & Pharmacophore
Significance
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The pyrimidine ring is electron-deficient, making it highly susceptible to Nucleophilic Aromatic

Substitution (

). In 4-chloro-6-(heteroaryl)pyrimidine derivatives, the molecule is designed with two distinct
"zones":

The Anchor Zone (C6-Heteroaryl): A stable heteroaryl group (e.g., pyridine, pyrazole,

thiophene) attached at the 6-position. This group often occupies the ATP-binding pocket of

kinases, providing essential hydrogen bonding interactions (hinge binding).

The Reactive Zone (C4-Chloro): The chlorine atom at the 4-position is highly labile. It serves

as a handle for introducing solubilizing groups (e.g., morpholine, piperazine) or secondary

pharmacophores via

or further cross-coupling reactions.

Mechanistic Insight: The presence of the electron-withdrawing heteroaryl group at C6 further

activates the C4-chloride towards nucleophilic attack, enhancing the scaffold's utility in parallel

medicinal chemistry (PMC) campaigns.

Part 2: Advanced Search Methodology
Finding specific derivatives requires more than a text search. As a Senior Application Scientist,

I recommend a tiered search strategy to filter out irrelevant isomers (e.g., 2-chloro or 5-

heteroaryl variants).

Search Hierarchy
Exact Structure Search: Use for purchasing specific, known building blocks.

Substructure Search (SMARTS): Essential for finding novel analogs or IP-free space.

Core SMARTS Pattern:[Cl]c1nc([#6])nc1 (Generic 4-chloro-6-substituted)

Specific Heteroaryl Pattern:[Cl]c1nc(c2ncccc2)nc1 (4-Chloro-6-pyridyl)

Recommended Databases
SciFinder-n / Reaxys: Primary sources for reaction data and patent coverage.
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PubChem / ChemSpider: Excellent for validating CAS numbers and physical property data.

eMolecules / ZINC15: Best for checking commercial availability of building blocks.

Search Workflow Visualization
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Figure 1: Strategic workflow for identifying high-quality chemical building blocks.

Part 3: Key Derivatives & CAS Registry
The following table consolidates high-value derivatives identified through rigorous database

verification. These compounds serve as primary starting materials for drug discovery programs.

[1][2][3][4]
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Chemical
Name

Structure
Description

CAS Number
Molecular
Formula

Key
Application

4-Chloro-6-

phenylpyrimidine
Phenyl ring at C6 3435-26-5 C₁₀H₇ClN₂

General kinase

inhibitor scaffold;

Suzuki coupling

standard.

4-Chloro-6-

(pyridin-3-

yl)pyrimidine

3-Pyridyl at C6 954232-31-6 C₉H₆ClN₃

Hinge binder in

kinase inhibitors;

increases

solubility vs

phenyl.

4-Chloro-6-(4-

methyl-1H-

pyrazol-1-

yl)pyrimidine

N-linked

Pyrazole at C6
1015845-71-2 C₈H₇ClN₄

High-affinity

scaffold;

pyrazole N often

mimics ATP

adenine N1.

4-Chloro-6-

(thiophen-2-

yl)pyrimidin-2-

amine

Thiophene at C6,

Amine at C2
569657-91-6 C₈H₈ClN₃S

"Drug-like"

intermediate; C2-

amine provides

additional H-

bond donor.

4-Chloro-6-

methylpyrimidine
Methyl at C6 3435-25-4 C₅H₅ClN₂

Simplified control

analog for SAR

studies.

Part 4: Synthetic Protocol (Self-Validating System)
To generate these derivatives, one cannot simply mix reagents. The synthesis requires

controlling the regioselectivity of 4,6-dichloropyrimidine. Since the starting material is

symmetric, the challenge is mono-arylation.

The Suzuki-Miyaura Coupling Strategy
Objective: Synthesize 4-chloro-6-phenylpyrimidine from 4,6-dichloropyrimidine.
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Reagents:

Substrate: 4,6-Dichloropyrimidine (1.0 equiv)

Coupling Partner: Phenylboronic acid (1.0 - 1.1 equiv)

Catalyst:

(3-5 mol%)

Base:

(2.0 equiv, aqueous solution)

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

Degassing: In a reaction vial, combine 4,6-dichloropyrimidine and phenylboronic acid in 1,4-

dioxane. Sparge with nitrogen for 10 minutes. Why: Oxygen poisons the Pd(0) catalyst,

leading to homocoupling byproducts.

Catalyst Addition: Add

and the aqueous base solution.[5] Seal immediately.

Controlled Heating: Heat to 80°C (not reflux) for 4–6 hours. Why: Lower temperatures favor

mono-substitution. High heat promotes di-substitution (4,6-diphenyl).

Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The mono-product typically runs slightly

below the starting dichloro material.

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

Purification: Silica gel chromatography. The unreacted 4,6-dichloro elutes first, followed by

the target 4-chloro-6-phenyl product.

Synthetic Pathway Visualization
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Figure 2: Reaction pathway highlighting the critical branch point between mono- and di-

arylation.

Part 5: Applications in Drug Development[2][3][4][6]
The 4-chloro-6-(heteroaryl)pyrimidine scaffold is not an end product but a gateway molecule.

Kinase Inhibition: The heteroaryl group at C6 is often designed to interact with the

"gatekeeper" residue in the ATP binding pocket.

Library Generation: The remaining C4-chloro group allows for the rapid generation of

libraries. By reacting the purified 4-chloro-6-heteroaryl intermediate with 100 different

amines, a researcher can create 100 unique potential drug candidates in a single afternoon.

Solubility Tuning: Replacing the C4-chloro with polar amines (e.g., N-methylpiperazine)

significantly improves the water solubility of the final drug candidate, a common bottleneck in

pre-clinical formulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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